2-Chloro-4-(methoxymethyl)-1-vinylbenzene

Description

The exact mass of the compound 2-Chloro-4-(methoxymethyl)-1-vinylbenzene is 182.0498427 g/mol and the complexity rating of the compound is 147. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-4-(methoxymethyl)-1-vinylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(methoxymethyl)-1-vinylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

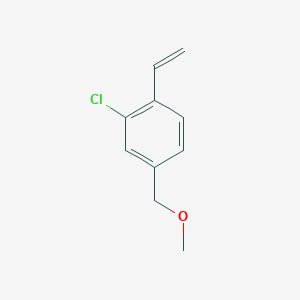

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-1-ethenyl-4-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-3-9-5-4-8(7-12-2)6-10(9)11/h3-6H,1,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFNLUYRLOGIKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)C=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801260679 | |

| Record name | 2-Chloro-1-ethenyl-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610416-70-0 | |

| Record name | 2-Chloro-1-ethenyl-4-(methoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1610416-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-ethenyl-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

physicochemical properties of 2-Chloro-4-(methoxymethyl)-1-vinylbenzene

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(methoxymethyl)-1-vinylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing the Molecule

2-Chloro-4-(methoxymethyl)-1-vinylbenzene is a substituted styrene derivative. Molecules of this class are of significant interest in medicinal chemistry and materials science. The vinyl group offers a reactive handle for polymerization, while the substituted aromatic ring provides a scaffold for tuning electronic and steric properties.[1][2] In drug development, the specific combination of a halogen (chloro), an ether (methoxymethyl), and a lipophilic vinyl group dictates the molecule's interaction with biological systems. Understanding its fundamental physicochemical properties is therefore not merely an academic exercise, but a critical prerequisite for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing robust synthetic and formulation strategies.

This guide provides a detailed examination of the key physicochemical parameters of 2-Chloro-4-(methoxymethyl)-1-vinylbenzene, offering both theoretical grounding and practical, field-proven experimental protocols for their determination.

Molecular Identity and Core Properties

A precise understanding of the molecule's structure is the foundation for all subsequent analysis. The IUPAC name, 2-Chloro-4-(methoxymethyl)-1-vinylbenzene, defines a specific arrangement of substituents on the benzene ring that governs its properties.

Caption: Chemical structure of 2-Chloro-4-(methoxymethyl)-1-vinylbenzene.

Table 1: Molecular Identifiers and Computed Properties

| Property | Value | Source/Method |

| IUPAC Name | 2-Chloro-4-(methoxymethyl)-1-vinylbenzene | - |

| Molecular Formula | C₁₀H₁₁ClO | Calculated |

| Molecular Weight | 182.65 g/mol | Calculated |

| CAS Number | Not readily available in public databases | - |

| Predicted logP | ~3.0 - 4.0 | Based on similar structures[3][4][5] |

| Predicted Boiling Point | ~230-250 °C at 760 mmHg | Based on similar structures[3][6] |

Note: Experimental data for this specific molecule is sparse. Predictions are based on computational models and data from structurally related compounds such as 2-chloro-4-methoxytoluene and 1-chloro-4-(methoxymethyl)benzene.[3][4][5]

Lipophilicity: The Octanol-Water Partition Coefficient (logP)

Lipophilicity is a critical determinant of a drug's pharmacokinetic behavior, influencing everything from membrane permeability to plasma protein binding.[7] It is quantified by the partition coefficient (P), the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water), expressed in its logarithmic form, logP.[8]

Expertise & Experience: A logP value between 1 and 3 is often considered a sweet spot for oral bioavailability, balancing aqueous solubility for dissolution with lipid solubility for membrane transport. Based on its structure, 2-Chloro-4-(methoxymethyl)-1-vinylbenzene is expected to be a moderately to highly lipophilic compound. Direct measurement is essential for confirmation.

Protocol: Experimental Determination of logP via Shake-Flask Method

This "gold standard" method directly measures the partitioning of the compound between water and octanol at equilibrium.[9][10] It is labor-intensive but provides the most accurate values for compounds with logP in the -2 to 4 range.[9]

Caption: Workflow for logP determination by the Shake-Flask method.

Step-by-Step Methodology:

-

Phase Preparation (Causality: To ensure both phases are mutually saturated at the start, preventing volume changes during the experiment that would alter concentrations):

-

Prepare a phosphate buffer (pH 7.4) to mimic physiological conditions.

-

Mix the buffer and n-octanol in a large separatory funnel. Shake vigorously and allow the layers to separate for 24 hours.[11]

-

Drain and store the pre-saturated buffer (aqueous phase) and pre-saturated octanol (organic phase) separately.

-

-

Partitioning:

-

Accurately weigh the test compound and dissolve it in a known volume of either the pre-saturated aqueous or octanol phase. The choice of solvent depends on the compound's expected solubility.

-

Add a known volume of the second phase to create a specific volume ratio (e.g., 1:1 or 1:2).

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. Slow, gentle stirring for 24-48 hours is preferred over vigorous shaking to prevent emulsion formation, which is a common issue for highly lipophilic compounds.[9]

-

-

Phase Separation and Sampling:

-

To ensure complete separation of the phases, centrifuge the sample vials at a moderate speed (e.g., 2000 x g for 15 minutes).

-

Carefully withdraw an aliquot from the center of each phase, avoiding the interface.

-

-

Quantification and Calculation:

-

Determine the concentration of the compound in each phase using a validated analytical method, typically reverse-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV) or mass spectrometry (LC/MS).[10][11]

-

Calculate the partition coefficient: P = Coctanol / Cwater.

-

The final value is expressed as logP = log₁₀(P).

-

Aqueous Solubility

Aqueous solubility is a gatekeeper property in drug development. Insufficient solubility can lead to poor absorption, low bioavailability, and challenges in creating intravenous formulations.[10][12] It is crucial to distinguish between two types of solubility measurements.

-

Kinetic Solubility: Measured by precipitating a compound from a DMSO stock solution into an aqueous buffer. It's a high-throughput method used for early-stage screening but can overestimate true solubility.[10][12]

-

Thermodynamic Solubility: The "gold standard" measurement representing the true equilibrium concentration of a compound in a saturated solution. It is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over a long period.[10][12]

Protocol: Thermodynamic Solubility Determination

This method is essential for lead optimization and formulation development.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of the solid 2-Chloro-4-(methoxymethyl)-1-vinylbenzene to a vial containing a precise volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Trustworthiness: The "excess" is critical; visible solid material must remain at the end of the experiment to ensure a saturated solution was achieved.

-

-

Equilibration:

-

Separation:

-

Quantification:

-

Quantify the concentration of the dissolved compound in the clear filtrate or supernatant using a validated HPLC-UV or LC/MS method against a standard calibration curve.[10] The result is reported in units such as mg/L or µM.

-

Chemical Stability

Chemical stability determines a compound's shelf-life and its viability under physiological conditions.[14][15] Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.[14] For 2-Chloro-4-(methoxymethyl)-1-vinylbenzene, potential liabilities include the vinyl group (susceptible to oxidation or polymerization) and the methoxymethyl group (potentially labile to strong acid hydrolysis).

Expertise & Experience: Forced degradation (or stress testing) is a systematic way to identify potential degradation pathways and develop stability-indicating analytical methods.[14] It involves subjecting the compound to conditions more severe than it would typically encounter.

Protocol: Forced Degradation Study

Caption: Workflow for a forced degradation stability study.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent system at a known concentration.

-

Application of Stress:

-

Acid/Base Hydrolysis: Treat the solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 60 °C).

-

Oxidation: Treat the solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Expose both the solid compound and a solution to high heat (e.g., 80 °C).

-

Photostability: Expose the solution to a controlled light source that provides both UV and visible output, as specified by ICH guideline Q1B.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample. If necessary, neutralize the acid/base samples before analysis.

-

Analyze all samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) or UV detector.[16] This method must be capable of separating the parent compound from all major degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Use the chromatographic data to identify the number and relative abundance of degradation products.

-

For significant degradants, use LC-MS to obtain mass-to-charge ratio data, which helps in elucidating their structures.[16]

-

Conclusion

The —particularly its lipophilicity, aqueous solubility, and chemical stability—are foundational to its potential application in drug discovery and materials science. While comprehensive experimental data for this specific molecule is not widely published, this guide provides the authoritative frameworks and detailed experimental protocols necessary for its thorough characterization. By applying these robust methodologies, researchers can generate the critical data needed to make informed decisions, mitigate risks, and unlock the full potential of this and other novel chemical entities.

References

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014). Agilent Technologies.

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

- Jørgensen, E. B., et al. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. Source not specified.

-

Aqueous Solubility. (n.d.). Creative Biolabs. Available at: [Link]

-

Glomme, A., et al. (2005). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. Available at: [Link]

- Determination of log P coefficients via a RP-HPLC column. (2002). Google Patents.

-

logP - octanol-water partition coefficient calculation. (n.d.). Molinspiration. Available at: [Link]

-

How to determine pH stability of an organic compound?. (2024). ResearchGate. Available at: [Link]

-

Analytical Techniques In Stability Testing. (2025). Separation Science. Available at: [Link]

-

Mwene-Mbeja, T. M. (2019). Chemical Stability of Pharmaceutical Organic Compounds. American Journal of Biomedical Science and Research. Available at: [Link]

-

2-Chloro-1-methoxy-4-methylbenzene. (2025). Chemsrc. Available at: [Link]

-

2-Chloro-4-methoxytoluene. (n.d.). PubChem. Available at: [Link]

-

Mwene-Mbeja, T. M. (2019). (PDF) Chemical Stability of Pharmaceutical Organic Compounds. ResearchGate. Available at: [Link]

-

1-Chloro-4-(methoxymethyl)benzene. (n.d.). PubChem. Available at: [Link]

-

Vinylbenzylchloride (Chloromethylstyrene), Polymers, and Copolymers. Recent Reactions and Applications. (2025). ResearchGate. Available at: [Link]

- Method for synthesizing 1-chloro-4-methyl-benzene. (n.d.). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN101054338A - Method for synthesizing 1-chloro-4-methyl-benzene - Google Patents [patents.google.com]

- 3. 2-Chloro-1-methoxy-4-methylbenzene | CAS#:22002-44-4 | Chemsrc [chemsrc.com]

- 4. 2-Chloro-4-methoxytoluene | C8H9ClO | CID 6951757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Chloro-4-(methoxymethyl)benzene | C8H9ClO | CID 11983955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-METHOXY-2-METHYL-1-VINYL-BENZENE | 22572-29-8 [chemicalbook.com]

- 7. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. agilent.com [agilent.com]

- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. biomedgrid.com [biomedgrid.com]

- 15. researchgate.net [researchgate.net]

- 16. sepscience.com [sepscience.com]

CAS number and molecular weight of 2-Chloro-4-(methoxymethyl)-1-vinylbenzene

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-(methoxymethyl)-1-vinylbenzene

Introduction and Chemical Identity

Table 1: Chemical Identity of 2-Chloro-4-(methoxymethyl)-1-vinylbenzene

| Identifier | Value |

| IUPAC Name | 2-Chloro-4-(methoxymethyl)-1-vinylbenzene |

| Synonyms | 2-chloro-4-(methoxymethyl)styrene |

| Molecular Formula | C10H11ClO |

| Molecular Weight | 182.65 g/mol |

| Canonical SMILES | COC1=CC(=C(C=C1)C=C)Cl |

| InChI Key | InChI=1S/C10H11ClO/c1-2-8-5-6-9(7-13-3)10(11)4-8/h2,4-6H,7H2,1,3H3 |

Plausible Synthetic Route

A viable synthetic route to 2-Chloro-4-(methoxymethyl)-1-vinylbenzene can be conceptualized starting from commercially available precursors. A common and effective method for the formation of a vinyl group on an aromatic ring is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide.

Synthesis of the Precursor: 2-Chloro-4-(methoxymethyl)benzaldehyde

The key intermediate for the synthesis of the target compound is 2-chloro-4-(methoxymethyl)benzaldehyde. This can be prepared from 2-chloro-4-methylphenol in a two-step process.

Step 1: O-methylation of 2-chloro-4-methylphenol

2-chloro-4-methylphenol can be converted to 2-chloro-1-methoxy-4-methylbenzene.

-

Protocol: To a solution of 2-chloro-4-methylphenol in a suitable solvent such as acetone or DMF, add a base like potassium carbonate. Then, add a methylating agent, for example, dimethyl sulfate or methyl iodide, and heat the reaction mixture to ensure complete reaction. After the reaction is complete, the product can be extracted and purified.

Step 2: Oxidation of the methyl group to an aldehyde

The methyl group of 2-chloro-1-methoxy-4-methylbenzene can be oxidized to an aldehyde to yield 2-chloro-4-(methoxymethyl)benzaldehyde.

-

Protocol: Various oxidizing agents can be used for this transformation, such as chromium trioxide or potassium permanganate. A milder and more selective method would be the use of N-bromosuccinimide (NBS) to brominate the benzylic position, followed by hydrolysis to the alcohol and subsequent oxidation to the aldehyde using a reagent like pyridinium chlorochromate (PCC).

Conversion to 2-Chloro-4-(methoxymethyl)-1-vinylbenzene via Wittig Reaction

The synthesized 2-chloro-4-(methoxymethyl)benzaldehyde can then be converted to the final product using a Wittig reaction.[1][2][3]

-

Protocol:

-

Ylide Generation: A phosphonium ylide is generated by treating a methyltriphenylphosphonium halide (e.g., bromide or iodide) with a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMSO.

-

Reaction with Aldehyde: The solution of the aldehyde precursor, 2-chloro-4-(methoxymethyl)benzaldehyde, is then added to the ylide solution at low temperature (e.g., 0 °C or -78 °C). The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

-

Work-up and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure 2-Chloro-4-(methoxymethyl)-1-vinylbenzene.

-

Caption: Plausible synthetic workflow for 2-Chloro-4-(methoxymethyl)-1-vinylbenzene.

Potential Applications in Drug Development and Materials Science

While specific applications for 2-Chloro-4-(methoxymethyl)-1-vinylbenzene are not documented, its structural features suggest several potential uses for researchers.

-

Monomer for Functional Polymers: The vinyl group allows for polymerization to create polymers with tailored properties. The chloro and methoxymethyl groups can be further modified post-polymerization to introduce other functionalities, making it a candidate for the development of specialty polymers for applications such as drug delivery systems or functional coatings.

-

Building Block in Organic Synthesis: As a substituted styrene, it can serve as a versatile building block in various organic reactions. The vinyl group can undergo a range of transformations, including addition reactions and cross-coupling reactions, to construct more complex molecular architectures. This makes it a potential intermediate in the synthesis of novel pharmaceutical compounds or organic electronic materials.

-

Scaffold for Medicinal Chemistry: The substituted benzene ring provides a scaffold that can be elaborated to design and synthesize new drug candidates. The chlorine atom and methoxymethyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, and their positions can be strategically utilized in drug design.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Chloro-4-(methoxymethyl)-1-vinylbenzene. Although specific toxicity data is unavailable, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Styrene derivatives can be volatile and may have irritating properties.

Conclusion

2-Chloro-4-(methoxymethyl)-1-vinylbenzene represents a potentially valuable, albeit currently under-documented, chemical entity for the fields of drug discovery and polymer chemistry. This guide has outlined a plausible and scientifically sound synthetic pathway for its preparation, leveraging well-established organic reactions. While experimental data remains to be published, the structural motifs of this compound suggest a range of applications as a versatile building block and functional monomer. Further research into the synthesis and characterization of this molecule is warranted to fully explore its potential.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 139034, 4-Vinylbenzyl chloride. [Link]. Accessed Feb 12, 2026.

-

NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]. Accessed Feb 12, 2026.

-

Wikipedia. 4-Vinylbenzyl chloride. [Link]. Accessed Feb 12, 2026.

-

Organic Chemistry Portal. Wittig Reaction. [Link]. Accessed Feb 12, 2026.

-

Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]. Accessed Feb 12, 2026.

Sources

Technical Guide: Solubility Profile & Solvent Selection for 2-Chloro-4-(methoxymethyl)-1-vinylbenzene

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 2-Chloro-4-(methoxymethyl)-1-vinylbenzene (CMVB). As a functionalized styrenic monomer, CMVB serves as a critical intermediate in the synthesis of photoresists, functional polymers, and ion-exchange resins. Its solubility profile is dictated by the interplay between its lipophilic styrenic core, the electron-withdrawing chlorine substituent, and the slightly polar methoxymethyl ether linkage.

This document moves beyond basic solubility tables to explore the thermodynamic drivers of dissolution, offering researchers a predictive framework (Hansen Solubility Parameters) and validated experimental protocols for solvent selection in polymerization and purification workflows.

Molecular Analysis & Physicochemical Drivers

To predict solubility behavior without empirical data for every solvent, we must deconstruct the molecule into its functional contributions.

| Functional Group | Contribution to Solubility | Interaction Type |

| Vinyl Group (-CH=CH₂) | Lipophilic; reactive. | |

| Chloro Substituent (-Cl) | Increases density and hydrophobicity. | Dipole-dipole (weak); Dispersion forces. |

| Methoxymethyl (-CH₂OCH₃) | Adds moderate polarity; Ether oxygen is a H-bond acceptor. | Dipole-dipole; H-bond acceptance (Lewis base). |

| Benzene Ring | High affinity for aromatic solvents. |

Expert Insight: The presence of the chlorine atom at the ortho position relative to the vinyl group creates steric bulk that may slightly reduce the packing efficiency in the solid state, potentially enhancing solubility in organic solvents compared to non-chlorinated analogs. However, the methoxymethyl group introduces an ether linkage that allows for solubility in polar aprotic solvents (e.g., THF, Ethyl Acetate) where pure chlorostyrenes might be less compatible.

Solubility Landscape: Predicted & Empirical

Based on structural analogs (e.g., 4-chloromethylstyrene, 2-chlorostyrene, and benzyl methyl ethers), the solubility profile of CMVB is categorized below.

Table 1: Solubility Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent | Perfect match of polarity and dispersion forces ("Like dissolves like"). Ideal for extraction. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent | Strong |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone, DMF | Good to Excellent | The ether oxygen interacts favorably with these solvents. DMF is useful for nucleophilic substitution reactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Marginal / Poor | CMVB lacks H-bond donors. Solubility decreases as alcohol chain length decreases. Often used as precipitants for the resulting polymer. |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane, Pentane | Poor / Variable | High polarity difference. Often used to precipitate the polymer or wash the monomer during purification. |

| Aqueous | Water | Insoluble | Hydrophobic aromatic core dominates; ether oxygen is insufficient to solubilize the molecule in water. |

Theoretical Framework: Hansen Solubility Parameters (HSP)

For precise solvent formulation, we utilize Hansen Solubility Parameters.[1][2] While experimental HSP values for this specific isomer are proprietary, we can derive a Target Region based on Group Contribution Methods (Van Krevelen/Hoftyzer) applied to its structural components.

Estimated HSP Coordinates for CMVB:

-

(Dispersion): ~18.5 - 19.5 MPa

-

(Polarity): ~4.0 - 6.0 MPa

-

(Hydrogen Bonding): ~3.0 - 4.5 MPa

Solvent Selection Rule:

Solvents with a "Distance" (

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the precise saturation limit (g/L).

Prerequisites:

-

Analytical Balance (0.1 mg precision)

-

Centrifuge or Syringe Filters (0.45 µm PTFE)

-

Temperature-controlled shaker

Workflow:

-

Preparation: Add excess CMVB (approx. 500 mg) to a glass vial containing 2.0 mL of the target solvent.

-

Equilibration: Seal and agitate at 25°C for 24 hours. Note: Protect from light to prevent autopolymerization.

-

Separation: Centrifuge at 3000 rpm for 10 mins or filter the supernatant.

-

Quantification: Transfer a known volume (e.g., 1.0 mL) of the supernatant to a pre-weighed aluminum pan.

-

Evaporation: Evaporate solvent under vacuum or gentle nitrogen stream until constant weight is achieved.

-

Calculation:

Protocol B: Visual Solvent Screening (High-Throughput)

Use this for rapid "Go/No-Go" solvent selection.

Caption: Rapid visual screening workflow to categorize solvent compatibility ranges.

Applications & Solvent Selection Strategy

Polymerization

For free-radical polymerization (FRP) or RAFT/ATRP:

-

Recommended Solvents: Toluene, Anisole, DMF.

-

Reasoning: These solvents have high boiling points (allowing thermal initiation) and excellent solubility for both the monomer and the growing polymer chain, preventing premature precipitation (gel effect).

-

Avoid: Aliphatic hydrocarbons (Hexane) which may precipitate oligomers early.

Purification (Recrystallization vs. Chromatography)

Since CMVB is a liquid or low-melting solid (depending on purity), purification often requires distillation or chromatography rather than simple recrystallization.

-

Column Chromatography:

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).

-

Logic: The non-polar hexane keeps the compound moving, while small amounts of EtOAc modulate retention based on the ether/chloro polarity.

-

Stability Warning

Critical: In solution, particularly in chlorinated solvents (DCM), the vinyl group is susceptible to cationic polymerization if acidic impurities are present. Always use stabilized solvents (e.g., amylene-stabilized DCM) or add a radical inhibitor like 4-tert-butylcatechol (TBC) if storing the solution for >1 hour.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[3] CRC Press.[3] Link

-

Sigma-Aldrich. (n.d.).[4] 2-(Chloromethyl)-1-methoxy-4-methylbenzene Product Data. Retrieved from Sigma-Aldrich.[4] Link

-

ChemicalBook. (2025). 4-Methoxy-2-methyl-1-vinyl-benzene Properties and Suppliers. Link

-

BenchChem. (n.d.). Solubility of Styrene Oxide and Derivatives. Link

-

ResearchGate. (2012). Synthesis and Characterization of Functional Polymers from 4-Chloromethyl Styrene. Link

Sources

Technical Guide: Thermodynamic Stability of 2-Chloro-4-(methoxymethyl)-1-vinylbenzene

[1][2]

Executive Summary: The Dual-Instability Paradox

2-Chloro-4-(methoxymethyl)-1-vinylbenzene (CMMVB) presents a complex stability profile due to its bifunctional nature. Unlike simple styrene, CMMVB possesses two distinct thermodynamic instability centers:[1]

-

The Vinyl Moiety (Position 1): Prone to exothermic free-radical polymerization, influenced sterically by the ortho-chloro substituent.[2][1]

-

The Methoxymethyl Ether (Position 4): Susceptible to benzylic autoxidation, leading to hydroperoxide formation which can trigger "runaway" polymerization.

This guide quantifies these risks and provides a self-validating experimental framework to establish safe operating windows.

Molecular Architecture & Theoretical Stability

Electronic and Steric Influence

The stability of CMMVB is governed by the interplay between the electron-withdrawing chlorine and the electron-donating methoxymethyl group.[2][1]

| Feature | Position | Electronic Effect | Thermodynamic Consequence |

| Vinyl Group | C1 | Conjugated | High |

| Chloro Group | C2 (ortho) | Inductive (-I), Steric Bulk | Steric Inhibition: Increases activation energy ( |

| Methoxymethyl | C4 (para) | Resonance (+R) (Weak) | Peroxidation Risk: The benzylic hydrogens adjacent to the ether oxygen are labile ( |

Polymerization Thermodynamics

The monomer exists in a metastable state.[1] The transition to polymer is driven by enthalpy (

-

Estimated Enthalpy of Polymerization (

): -

Ceiling Temperature (

): The temperature at which

Degradation Pathways & Mechanism

The degradation of CMMVB is not singular; it follows two competing pathways that can synergize to cause catastrophic failure (runaway reaction).

Pathway A: Thermal Auto-Polymerization

Even in the absence of initiators, styrenics undergo thermal initiation (Mayo mechanism).[2][1] The ortho-chloro group may distort the planarity of the vinyl group, potentially altering the rate of Diels-Alder dimer formation (the primary initiation step).[2][1]

Pathway B: Ether Autoxidation (The Hidden Threat)

The methoxymethyl group is a benzyl ether. Exposure to atmospheric oxygen creates hydroperoxides at the benzylic carbon.

-

Mechanism:

[2][1] -

Impact: These hydroperoxides decompose to form alkoxy radicals, which act as internal initiators, bypassing the inhibitor (e.g., TBC) consumption phase and leading to sudden polymerization.[1]

Visualization of Instability Pathways

The following diagram maps the kinetic relationship between storage conditions and degradation modes.

Figure 1: Dual-mode degradation pathway showing the synergy between ether oxidation and thermal initiation.[2][1]

Experimental Assessment Protocols

To validate the stability of a specific batch of CMMVB, do not rely on Certificate of Analysis (CoA) dates alone. Use this self-validating testing protocol.

Protocol A: Differential Scanning Calorimetry (DSC) for Stability

Objective: Determine the onset temperature of polymerization and total potential energy.

-

Preparation: Seal 5-10 mg of CMMVB in a high-pressure gold-plated crucible (to prevent reaction with aluminum).

-

Ramp: Heat from 0°C to 350°C at 5°C/min under Nitrogen (

). -

Analysis:

-

Identify the exotherm onset (

). For pure, inhibited monomer, this should be -

Integrate the peak to find Enthalpy (

). -

Critical Limit: If

, the inhibitor is depleted or peroxides are present.

-

Protocol B: Isothermal Induction Time (T_ind)

Objective: Predict shelf-life at storage temperature.[2]

-

Setup: DSC held isothermally at elevated stress temperatures (e.g., 80°C, 90°C, 100°C).

-

Measurement: Record time until exothermic deviation occurs (

). -

Extrapolation: Plot

vs

Protocol C: HPLC-UV for Inhibitor Quantification

Objective: Quantify remaining 4-tert-butylcatechol (TBC).[2][1]

Handling & Stabilization Strategy

Inhibitor Selection

The standard inhibitor for styrenics is 4-tert-butylcatechol (TBC) .[2]

-

Requirement: TBC requires dissolved oxygen to function (formation of quinone methide radical trap).

-

Conflict: Oxygen promotes the ether autoxidation (Pathway B).

-

Solution: Maintain a "lean" oxygen headspace (approx. 5-8%

in

Storage Conditions

-

Temperature:

(Refrigerated). -

Container: Stainless steel (304/316) or amber glass. Avoid mild steel (iron catalyzes peroxide decomposition).

-

Shelf Life: typically 6 months.[2][1] Retest TBC levels monthly.

Emergency Response (Runaway Reaction)

If bulk temperature rises spontaneously:

References

-

NIST Chemistry WebBook. 2-Chlorostyrene - Thermochemical Data.[2][1] National Institute of Standards and Technology.[1] [Link]

-

Shell Chemicals. Styrene Monomer: Safe Handling Guide. (Industry standard for styrenic handling and TBC inhibition mechanisms). [Link]

-

Babazadeh, M. (2006).[3][4] Thermal stability and high glass transition temperature of 4-chloromethyl styrene polymers.[2][1][3][4][5] Polymer Degradation and Stability.[2][1][4] (Provides relevant data on chloromethyl analogs). [Link]

-

Odian, G. Principles of Polymerization.[1] 4th Edition.[2][1] Wiley-Interscience.[2][1] (Authoritative source for ceiling temperature and polymerization thermodynamics).

potential applications of 2-Chloro-4-(methoxymethyl)-1-vinylbenzene in polymer science

This technical guide details the structural advantages, polymerization kinetics, and critical applications of 2-Chloro-4-(methoxymethyl)-1-vinylbenzene (CMMVB). By synthesizing the high glass transition temperature (

A Technical Guide for Polymer Scientists & Material Engineers

Executive Summary & Molecular Architecture

2-Chloro-4-(methoxymethyl)-1-vinylbenzene is a bifunctional styrenic monomer designed to overcome the limitations of standard styrene derivatives in high-precision applications. Its architecture is defined by three critical moieties:

-

Vinyl Group (

): The polymerization handle, compatible with radical (FRP, RAFT, ATRP) and cationic mechanisms. -

Ortho-Chloro Substituent (

): Provides steric hindrance to increase polymer backbone rigidity ( -

Para-Methoxymethyl Group (

): A "masked" benzylic alcohol. It functions as an acid-sensitive crosslinker (in negative-tone resists) or a precursor to hydrophilic hydroxymethyl groups via hydrolysis.

Table 1: Structural-Property Relationships

| Functional Group | Position | Primary Effect | Secondary Benefit |

| Vinyl | C-1 | Polymerizability | Tunable reactivity ratios ( |

| Chloro | C-2 (Ortho) | High | Enhanced EUV absorption / Etch resistance |

| Methoxymethyl | C-4 (Para) | Acid-Catalyzed Crosslinking | Hydrophilicity switch (upon deprotection) |

Precision Polymerization Strategies

The electron-deficient nature of the aromatic ring (due to the -Cl group) makes CMMVB an excellent candidate for Living Cationic Polymerization and Reversible Deactivation Radical Polymerization (RDRP) .

Living Cationic Polymerization

Unlike simple alkoxystyrenes which are prone to side reactions (transfer to monomer), the electron-withdrawing chlorine at the ortho position stabilizes the propagating carbocation, suppressing

-

Initiating System: 1-Phenylethyl chloride /

/ -

Solvent: Dichloromethane (DCM) at -15°C to 0°C.

-

Mechanism: The added salt (

) suppresses free ions, enforcing a "living" equilibrium between dormant covalent species and active ion pairs, yielding narrow dispersity (

RAFT Polymerization Protocol

For block copolymer synthesis (e.g., amphiphilic drug delivery vehicles), Reversible Addition-Fragmentation chain Transfer (RAFT) is the preferred route.

Experimental Protocol: Synthesis of Poly(CMMVB)-b-Poly(DMA)

-

Chain Transfer Agent (CTA): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC).

-

Initiator: AIBN (0.1 eq relative to CTA).

-

Conditions: Toluene, 70°C, degassed via freeze-pump-thaw (3 cycles).

Step-by-Step Workflow:

-

Charge: Dissolve CMMVB (2.0 g), CPDTC (20 mg), and AIBN (1.5 mg) in dry toluene (4 mL) in a Schlenk tube.

-

Degas: Perform 3 freeze-pump-thaw cycles to remove

(critical for retardation-free kinetics). -

Polymerize: Immerse in a pre-heated oil bath at 70°C for 12 hours.

-

Quench: Cool to 0°C and expose to air.

-

Purify: Precipitate twice into cold methanol. Dry under vacuum at 40°C.

-

Extension: Use the purified macro-CTA to polymerize N,N-dimethylacrylamide (DMA) to form the amphiphilic block.

Core Application: Next-Gen Lithography

The primary industrial driver for CMMVB is Extreme Ultraviolet (EUV) and E-beam Lithography .

Mechanism of Action (Negative Tone Resist)

In a chemically amplified resist (CAR) formulation, the poly(CMMVB) matrix acts as both the structural binder and the crosslinker.

-

Exposure: High-energy radiation (EUV/E-beam) generates a photo-acid from a Photo-Acid Generator (PAG).

-

Catalysis: The acid protonates the methoxymethyl ether oxygen.

-

Electrophilic Substitution: Methanol is eliminated, generating a benzylic carbocation which attacks the aromatic ring of a neighboring chain (Friedel-Crafts alkylation).

-

Result: An insoluble, high-

network is formed in exposed regions.

Why the "Chloro" Group Matters?

-

Secondary Electron Generation: The chlorine atom has a higher absorption cross-section for EUV photons compared to carbon/hydrogen, generating more secondary electrons to drive the PAG reaction (higher sensitivity).

-

Etch Resistance: The C-Cl bond is stronger and less volatile than C-H, providing superior resistance during plasma etching of the underlying silicon substrate.

Visualizing the Chemistry

The following diagrams illustrate the synthesis and lithographic crosslinking pathways.

Diagram 1: Synthesis & Functionalization Pathways

Caption: Reaction pathways for CMMVB: from controlled polymerization to lithographic crosslinking and hydrolysis.

Diagram 2: Lithographic Crosslinking Mechanism

Caption: Mechanism of acid-catalyzed crosslinking in CMMVB-based photoresists (Negative Tone).

References

-

Living Cationic Polymerization of Chlorostyrenes: Kanaoka, S., Eshima, K., & Higashimura, T. (1996). Living Cationic Polymerization of p-Chlorostyrene and Related Para-Substituted Styrene Derivatives. Macromolecules, 29(18), 6057–6059. [Link]

-

Methoxymethyl Styrene in Lithography: Frechet, J. M. J., et al. (1988). Poly(p-methoxymethylstyrene): A new high performance negative resist. Polymer Engineering & Science, 28(14). [Link]

-

Stereoselective Polymerization of Functional Styrenes: Cui, D., et al. (2020).[1] Highly Syndioselective Coordination Polymerization of para-Chlorostyrene. Macromolecules, 53(19). [Link]

-

Functionalized Styrenes in Drug Delivery: Luo, Y., et al. (2009). Amphiphilic graft copolymer nanoparticles as carriers for transdermal drug delivery. International Journal of Nanomedicine, 4, 235. [Link]

Sources

A Technical Guide to the Synthesis of 2-Chloro-4-(methoxymethyl)-1-vinylbenzene: Pathways and Methodologies

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for 2-Chloro-4-(methoxymethyl)-1-vinylbenzene, a functionalized styrene derivative with potential applications as a monomer in advanced polymer synthesis or as a key intermediate in the development of pharmaceutical and agrochemical compounds. Recognizing the absence of a standardized, published procedure for this specific molecule, this document leverages established, robust organic transformations to construct logical and efficient synthetic routes. The primary pathways detailed herein are the Wittig olefination of a key benzaldehyde precursor and palladium-catalyzed cross-coupling reactions, specifically the Heck and Suzuki couplings. For each pathway, this guide presents a detailed rationale, mechanistic insights, step-by-step experimental protocols, and a discussion of the relative advantages and challenges. The content is designed to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to synthesize this target compound.

Introduction

Chemical Structure and Properties

2-Chloro-4-(methoxymethyl)-1-vinylbenzene is a substituted styrene featuring a vinyl group, a chlorine atom, and a methoxymethyl ether on the benzene ring. This unique combination of functional groups imparts a distinct reactivity profile. The vinyl group is susceptible to polymerization and various addition reactions, the chloro-substituent modifies the electronic properties of the aromatic ring and can serve as a handle for further cross-coupling, and the methoxymethyl group acts as a stable, protected form of a hydroxymethyl moiety.

Significance and Potential Applications

Functionalized styrenes are critical building blocks in materials science and medicinal chemistry. The vinyl group allows for incorporation into polymer backbones, leading to materials with tailored properties such as altered refractive index, thermal stability, or chemical resistance. The specific substitution pattern of 2-Chloro-4-(methoxymethyl)-1-vinylbenzene makes it a valuable monomer for creating specialty polymers and an attractive intermediate for synthesizing more complex molecular architectures where precise control over substitution is paramount.

Overview of Retrosynthetic Strategies

The synthesis of a substituted styrene primarily focuses on the formation of the carbon-carbon double bond of the vinyl group. Our retrosynthetic analysis identifies two principal strategies for disconnecting the target molecule, each relying on a well-established class of organic reactions.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis via Wittig Olefination

The Wittig reaction is a cornerstone of synthetic chemistry for the reliable formation of alkenes from carbonyl compounds.[1][2] This pathway is highly attractive due to its predictability and the commercial availability of the necessary phosphonium salt.

Pathway Rationale

This strategy hinges on the reaction between a phosphorus ylide (a Wittig reagent) and the key aldehyde precursor, 2-Chloro-4-(methoxymethyl)benzaldehyde. The reaction proceeds via a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to yield the desired alkene and triphenylphosphine oxide.[2] The formation of the extremely stable phosphorus-oxygen double bond in the byproduct provides a strong thermodynamic driving force for the reaction.[3]

Synthesis of the Key Precursor: 2-Chloro-4-(methoxymethyl)benzaldehyde

The primary challenge in this pathway is the preparation of the substituted benzaldehyde. A plausible, multi-step synthesis starting from commercially available 3-chloro-4-methylphenol is outlined below.

Workflow for Precursor Synthesis:

Caption: Multi-step synthesis of the key aldehyde precursor.

The Wittig Reaction Protocol

This protocol describes the formation of the vinyl group from the aldehyde precursor.

Part A: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula to create a suspension.

-

Deprotonation: Cool the flask to 0 °C in an ice bath. Add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise via syringe.

-

Ylide Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

Part B: Olefination Reaction

-

Aldehyde Addition: Dissolve the precursor, 2-Chloro-4-(methoxymethyl)benzaldehyde (1.0 equivalent), in a minimal amount of anhydrous THF. Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2-Chloro-4-(methoxymethyl)-1-vinylbenzene.

Synthesis via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and represent a modern, versatile alternative to classical methods.[4] The Heck and Suzuki reactions are particularly well-suited for the synthesis of vinylarenes.[5][6]

Pathway A: The Heck Reaction

The Mizoroki-Heck reaction couples an aryl halide with an alkene.[7] In this case, we would couple a suitable 1-halo-2-chloro-4-(methoxymethyl)benzene precursor with ethylene.

-

Rationale & Mechanism: The reaction proceeds through a catalytic cycle involving: (A) Oxidative addition of the palladium(0) catalyst into the aryl-halide bond, (B) Coordination and migratory insertion of the alkene, and (C) β-hydride elimination to form the product and regenerate a palladium hydride species, which is then converted back to the active catalyst by a base.[7]

-

Precursor Synthesis: The required precursor, for example, 1-iodo-2-chloro-4-(methoxymethyl)benzene , can be synthesized from the previously described 1-Chloro-4-(methoxymethyl)-2-methylbenzene via iodination of the aromatic ring.

Heck Reaction Protocol:

-

Setup: To a pressure-rated reaction vessel, add the aryl iodide precursor (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), triphenylphosphine (PPh₃, 0.04 eq.), and a suitable base such as triethylamine (Et₃N, 2.0 eq.) in a solvent like DMF or acetonitrile.

-

Reaction: Seal the vessel, purge with ethylene gas, and then pressurize with ethylene (e.g., 2-3 atm). Heat the mixture to 80-100 °C and stir for 12-24 hours.

-

Work-up: After cooling, vent the excess ethylene. Dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Pathway B: The Suzuki Coupling

The Suzuki reaction couples an organoboron compound with an organohalide.[6][8] This is often preferred over the Heck reaction due to milder conditions and the low toxicity of boron-containing byproducts.

-

Rationale & Mechanism: The catalytic cycle is similar to the Heck reaction but replaces migratory insertion and β-hydride elimination with (B) Transmetalation, where the organic group from the boron reagent is transferred to the palladium center, followed by (C) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8][9]

-

Precursors: This pathway uses the same aryl halide precursor as the Heck reaction but couples it with a vinylboron species, such as potassium vinyltrifluoroborate or vinylboronic acid pinacol ester, which are stable and commercially available.[10]

Suzuki Coupling Protocol:

-

Setup: In a round-bottom flask, combine the aryl halide precursor (1.0 eq.), potassium vinyltrifluoroborate (1.5 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

-

Solvent Addition: Add a degassed mixture of a solvent like 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) under a nitrogen atmosphere for 8-16 hours.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. The work-up and purification follow the same procedure as described for the Heck reaction.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. biolmolchem.com [biolmolchem.com]

- 5. SATHEE: Chemistry Heck Reaction [satheeneet.iitk.ac.in]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note & Protocol: Controlled Polymerization of 2-Chloro-4-(methoxymethyl)-1-vinylbenzene via RAFT

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a detailed guide for the controlled radical polymerization of 2-Chloro-4-(methoxymethyl)-1-vinylbenzene using Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization. This advanced polymerization technique offers precise control over molecular weight, architecture, and end-group functionality, making it an invaluable tool for the synthesis of well-defined polymers for a range of applications, including drug delivery and advanced materials.[1][2]

This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the selection of reagents and reaction conditions, empowering researchers to adapt and optimize the process for their specific needs.

Introduction to RAFT Polymerization of Functionalized Styrenics

Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization is a versatile and robust method for controlling radical polymerization.[3][4] It allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[4][5] The mechanism relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates propagating polymer chains, allowing for controlled growth.[6][7]

2-Chloro-4-(methoxymethyl)-1-vinylbenzene is a functionalized styrenic monomer with potential for further chemical modification through its chloro and methoxymethyl groups. This makes it an attractive building block for creating polymers with tailored properties. The RAFT process is particularly well-suited for such monomers as it tolerates a wide range of functional groups and reaction conditions.[3][8]

The general mechanism of RAFT polymerization is depicted below:

Figure 1: General mechanism of RAFT polymerization.

Materials and Reagents

Monomer and Reagents

| Compound | Supplier | Purity | Notes |

| 2-Chloro-4-(methoxymethyl)-1-vinylbenzene | Custom Synthesis/Specialty Supplier | >98% | Inhibitor should be removed before use. |

| 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) | Various | >97% | A suitable RAFT agent for styrenic monomers. |

| Azobisisobutyronitrile (AIBN) | Various | >98% | Thermal initiator. Should be recrystallized from methanol before use. |

| Toluene | Various | Anhydrous | Polymerization solvent. |

| Methanol | Various | ACS Grade | For polymer precipitation. |

| Deuterated Chloroform (CDCl₃) | Various | NMR Grade | For NMR analysis. |

| Tetrahydrofuran (THF) | Various | HPLC Grade | For GPC/SEC analysis. |

Equipment

-

Schlenk line or glovebox for inert atmosphere techniques

-

Round-bottom flasks with magnetic stir bars

-

Rubber septa and glass stoppers

-

Syringes and needles for liquid transfer

-

Oil bath with a temperature controller

-

Rotary evaporator

-

Vacuum oven

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) system

Experimental Protocols

Purification of Reagents

Rationale: The removal of inhibitors from the monomer and the purification of the initiator are crucial for achieving a controlled polymerization with reproducible results. Inhibitors can quench radicals and interfere with the RAFT process.

-

Monomer: To remove the inhibitor (e.g., 4-tert-butylcatechol), pass the 2-Chloro-4-(methoxymethyl)-1-vinylbenzene through a short column of basic alumina.

-

Initiator: Recrystallize AIBN from methanol to remove any acidic impurities that could affect the polymerization.

General RAFT Polymerization Procedure

This protocol targets a polymer with a degree of polymerization (DP) of 100. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is a critical parameter that determines the final molecular weight.[9] A common ratio for styrenic monomers is 100:1:0.1 to 100:1:0.2.

Table 1: Example Reagent Quantities for a Target DP of 100

| Reagent | Molar Mass ( g/mol ) | Target Moles (mmol) | Mass (mg) / Volume (mL) |

| 2-Chloro-4-(methoxymethyl)-1-vinylbenzene | 182.65 | 10.0 | 1826.5 mg |

| CPDT (RAFT Agent) | 347.64 | 0.1 | 34.8 mg |

| AIBN (Initiator) | 164.21 | 0.01 | 1.64 mg |

| Toluene (Solvent) | - | - | 5.0 mL |

Step-by-Step Protocol:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add the RAFT agent (CPDT) and the monomer (2-Chloro-4-(methoxymethyl)-1-vinylbenzene).

-

Solvent Addition: Add the anhydrous toluene to dissolve the solids.

-

Initiator Addition: Add the initiator (AIBN).

-

Degassing: Seal the flask with a rubber septum and degas the solution by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

-

Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at the desired temperature (e.g., 70-80 °C).[9]

-

Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion.

-

Termination: To stop the polymerization, remove the flask from the oil bath and expose it to air.

-

Polymer Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol while stirring.[9] The polymer will precipitate as a solid.

-

Purification: Decant the supernatant and redissolve the polymer in a small amount of a suitable solvent (e.g., THF or dichloromethane). Reprecipitate into cold methanol. Repeat this process two more times to ensure the removal of unreacted monomer and other impurities.

-

Drying: Collect the purified polymer by filtration or centrifugation and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Figure 2: Experimental workflow for RAFT polymerization.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Used to confirm the polymer structure and to determine the monomer conversion. The disappearance of the vinyl proton signals of the monomer (typically between 5-7 ppm) and the appearance of the polymer backbone signals can be monitored.

-

¹³C NMR: Provides further confirmation of the polymer structure.

Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is essential for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the synthesized polymer. A successful RAFT polymerization will yield a polymer with a narrow and symmetrical molecular weight distribution (Đ < 1.3).[5]

Troubleshooting

| Problem | Possible Cause | Solution |

| Broad Dispersity (Đ > 1.5) | - Inefficient RAFT agent for the monomer. - Impurities in the monomer or solvent. - Too high initiator concentration. | - Select a RAFT agent known to be effective for styrenics. - Ensure all reagents and solvents are pure and dry. - Decrease the initiator to RAFT agent ratio. |

| Low Monomer Conversion | - Low polymerization temperature. - Insufficient reaction time. - Presence of oxygen or other inhibitors. | - Increase the reaction temperature. - Extend the polymerization time. - Ensure thorough degassing of the reaction mixture. |

| Bimodal GPC Trace | - Incomplete initiation by the RAFT agent's R-group. - Chain termination reactions. | - Choose a RAFT agent with a suitable R-group for styrenic monomers. - Optimize the initiator concentration and reaction temperature. |

Conclusion

This application note provides a comprehensive protocol for the controlled polymerization of 2-Chloro-4-(methoxymethyl)-1-vinylbenzene using RAFT. By carefully following these guidelines and understanding the underlying principles, researchers can synthesize well-defined polymers with tailored properties for a variety of advanced applications. The versatility of the RAFT process allows for further modifications, such as the synthesis of block copolymers, by using the resulting polymer as a macro-CTA.[10][11]

References

-

Boron Molecular. RAFT General Procedures. [Link]

-

Hu, J., et al. (2017). Effects of RAFT Agent on the Chloromethylstyrene Polymerizations in a Simultaneous Radiation Grafting System. Polymers, 9(8), 329. [Link]

-

Corrigan, N., et al. (2013). The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization. Beilstein Journal of Organic Chemistry, 9, 1226–1234. [Link]

-

Salleh, S. H. M., & Yusof, N. S. M. (2020). Optimization of Synthesis of Poly (vinylbenzyl chloride) by RAFT Polymerisation. 2020 IEEE International Conference on Automatic Control and Intelligent Systems (I2CACIS). [Link]

-

Hu, J., et al. (2017). Effects of RAFT Agent on the Chloromethylstyrene Polymerizations in a Simultaneous Radiation Grafting System. Polymers (Basel), 9(8), 329. [Link]

-

Boyer, C., et al. (2006). RAFT homopolymerization of vinylbenzyl chloride with benzyl ethyl trithiocarbonate and synthesis of block copolymers from poly(VBC) macro-RAFT agent and N-isopropylacrylamide. Journal of Polymer Science Part A: Polymer Chemistry, 44(21), 5829-5843. [Link]

-

Corrigan, N., et al. (2013). The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization. Beilstein Journal of Organic Chemistry, 9, 1226–1234. [Link]

-

Hu, J., et al. (2017). Effects of RAFT Agent on the Chloromethylstyrene Polymerizations in a Simultaneous Radiation Grafting System. Polymers, 9(8), 329. [Link]

-

Wikipedia. Reversible addition−fragmentation chain-transfer polymerization. [Link]

-

Keddie, D. J. (2012). Initiator-chain transfer agent combo in the RAFT polymerization of styrene. Chemical Communications, 48(36), 4341-4343. [Link]

-

Zhang, L., et al. (2012). Ambient-Temperature RAFT Polymerization of Styrene and Its Functional Derivatives under Mild Long-Wave UV−vis Radiation. Macromolecules, 45(19), 7835–7846. [Link]

-

Ramirez-Jimenez, D., et al. (2023). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers, 15(23), 4569. [Link]

-

Nagase. Chloro Methyl Styrene. [Link]

-

Boron Molecular. The Application of RAFT Agents in Polymer Synthesis. [Link]

Sources

- 1. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. boronmolecular.com [boronmolecular.com]

- 3. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 4. RAFT:选择合适的催化剂来实现可控聚合 [sigmaaldrich.com]

- 5. boronmolecular.com [boronmolecular.com]

- 6. Effects of RAFT Agent on the Chloromethylstyrene Polymerizations in a Simultaneous Radiation Grafting System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BJOC - The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization [beilstein-journals.org]

- 9. Optimization of Synthesis of Poly (vinylbenzyl chloride) by RAFT Polymerisation | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 10. researchgate.net [researchgate.net]

- 11. The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Copolymerization of Styrene and 2-Chloro-4-(methoxymethyl)-1-vinylbenzene

Executive Summary & Application Context

This guide details the protocol for the statistical copolymerization of Styrene (St) and 2-Chloro-4-(methoxymethyl)-1-vinylbenzene (CMMS) .

While Styrene provides the structural hydrophobic backbone, CMMS serves as a protected functional handle . The methoxymethyl (MOM) ether is robust during radical polymerization but can be selectively cleaved post-polymerization to yield hydroxymethyl or chloromethyl functionalities. The ortho-chloro substituent on the CMMS ring modulates the electronic density of the vinyl group and provides unique solubility and refractive index properties, often exploited in photoresist lithography and solid-phase peptide synthesis (SPPS) resins .

Key Challenges Addressed

-

Steric Hindrance: The 2-chloro substituent introduces steric bulk near the vinyl group, potentially altering reactivity ratios (

) compared to unsubstituted styrene. -

Compositional Drift: Ensuring uniform distribution of the functional monomer across the polymer chain.

-

Inertness: The MOM group prevents side-reactions (crosslinking) that typically plague the polymerization of 4-vinylbenzyl chloride (VBC).

Chemical Mechanism & Kinetics[1]

The polymerization proceeds via Free Radical Polymerization (FRP) .

The Q-e Scheme and Reactivity

-

Styrene (M1): Electron-rich double bond (

, -

CMMS (M2): The 2-Cl atom is electron-withdrawing (inductive effect), likely shifting

to a less negative or slightly positive value compared to styrene. The 4-methoxymethyl group is electron-donating via resonance but is insulated by the methylene bridge. -

Prediction: The system likely follows ideal random copolymerization (

) or slightly alternating behavior, which is favorable for creating uniform functionalized scaffolds.

Reaction Pathway Diagram

The following diagram illustrates the initiation, propagation, and the specific role of the functional groups.

Caption: Free radical copolymerization pathway. AIBN generates radicals that attack M1 or M2. The 2-Cl substituent on M2 slightly retards k12 due to steric hindrance.

Experimental Protocols

Materials Preparation (Critical)

Commercial monomers contain inhibitors (tert-butylcatechol, TBC) that must be removed to ensure reproducible kinetics.

| Reagent | Role | Pre-treatment Required |

| Styrene | Monomer A | Wash with 10% NaOH, dry over MgSO₄, vacuum distill. |

| CMMS | Monomer B | Pass through basic alumina column (inhibitor removal). |

| AIBN | Initiator | Recrystallize from methanol (store at -20°C). |

| Toluene | Solvent | Anhydrous; sparge with N₂ for 30 mins. |

Synthesis Protocol (Solution Polymerization)

Target: ~20% molar incorporation of CMMS.

-

Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum.

-

Charging:

-

Add Styrene (4.16 g, 40 mmol).

-

Add CMMS (1.97 g, 10 mmol). Note: Adjust mass based on MW of CMMS ~196.6 g/mol .

-

Add Toluene (25 mL) to achieve ~2 M monomer concentration.

-

-

Degassing: Bubble high-purity Nitrogen through the solution for 30 minutes to remove dissolved oxygen (oxygen inhibits radical polymerization).

-

Initiation:

-

Add AIBN (82 mg, 0.5 mmol, 1 mol% relative to monomers).

-

Immerse flask in a pre-heated oil bath at 70°C .

-

-

Reaction: Stir at 300 RPM for 12–16 hours.

-

Self-Validation: Monitor viscosity.[1] It should noticeably increase. If no viscosity change occurs after 4 hours, check for oxygen leaks.

-

-

Termination: Remove flask from heat and expose to air to quench radicals. Dilute with 10 mL THF.

Purification Workflow

-

Precipitation: Dropwise add the polymer solution into a large excess (500 mL) of cold Methanol under vigorous stirring. The polymer will precipitate as a white solid; unreacted monomers remain in solution.

-

Filtration: Collect solid via vacuum filtration (fritted glass funnel).

-

Reprecipitation: Dissolve solid in minimal THF and re-precipitate in Methanol (repeat 2x to ensure removal of high-boiling CMMS monomer).

-

Drying: Dry in a vacuum oven at 40°C for 24 hours.

Characterization & Data Analysis

Nuclear Magnetic Resonance (¹H-NMR)

Dissolve 10 mg of copolymer in CDCl₃.

| Chemical Shift (δ, ppm) | Assignment | Integration Strategy |

| 6.3 - 7.2 | Aromatic Protons (St + CMMS) | Total Aromatic (Area A) |

| 4.4 - 4.6 | Methoxymethyl (-CH₂-O-) | Distinctive singlet (Area B) |

| 3.3 - 3.4 | Methoxy (-OCH₃) | Singlet (Area C) |

| 1.2 - 2.2 | Backbone (-CH-CH₂-) | Broad aliphatic region |

Calculation of Composition (

Post-Polymerization Modification (Application)

The MOM group is a "masked" benzyl halide/alcohol.

Caption: Deprotection strategy. BBr3 yields benzyl bromide derivatives; HCl yields benzyl chloride derivatives useful for nucleophilic substitution.

Troubleshooting & Self-Validation

| Observation | Root Cause | Corrective Action |

| Low Yield (<10%) | Oxygen inhibition or old AIBN. | Degas longer (freeze-pump-thaw is superior to bubbling); Recrystallize AIBN. |

| Crosslinking (Gelation) | Impurity in CMMS (divinyl species). | Verify CMMS purity via GC-MS. Ensure no divinylbenzene is present. |

| Monomer Residue in NMR | Insufficient precipitation. | The CMMS monomer is heavy/oily. Perform a 3rd precipitation in Methanol. |

| "Pink" Coloration | Oxidation of phenolic impurities. | Ensure inhibitor (TBC) is fully removed via alumina column. |

References

- Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience.

-

Hawker, C. J., et al. (2001). "New Polymer Synthesis Architectures." Chemical Reviews, 101(12), 3661–3688. Link

-

Polysciences, Inc. "Monomer & Polymer Product Guide: Chloromethylstyrene and Derivatives." (Source for handling halogenated styrene derivatives).[2][1] Link

- Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley-VCH.

- Endo, T., et al. (1998). "Polymerization of substituted styrenes." Journal of Polymer Science Part A: Polymer Chemistry. (Specifics on ortho-substituted styrene sterics).

Sources

Application Note & Protocols: Functionalization of Poly(2-Chloro-4-(methoxymethyl)-1-vinylbenzene)

Abstract

This document provides a comprehensive technical guide for the chemical modification of poly(2-chloro-4-(methoxymethyl)-1-vinylbenzene). As this specific polymer is not extensively described in current literature, this guide leverages well-established, field-proven chemical principles for analogous polymer structures. We present detailed protocols, mechanistic insights, and characterization methods for researchers, scientists, and drug development professionals aiming to utilize this polymer as a versatile scaffold. Two primary functionalization pathways are explored: (1) transition metal-catalyzed cross-coupling reactions targeting the aryl chloride group and (2) a two-step activation and nucleophilic substitution pathway targeting the methoxymethyl group.

Introduction and Strategic Overview

Poly(2-chloro-4-(methoxymethyl)-1-vinylbenzene) is a polystyrene derivative offering two distinct and orthogonally reactive sites for post-polymerization modification. This dual functionality makes it a promising platform for the development of advanced materials, including drug delivery systems, polymer-supported catalysts, and specialized resins.[1][2]

The two key reactive handles are:

-

The Aryl Chloride (C-Cl bond on the benzene ring): This bond is relatively inert and requires catalytic activation for functionalization. Modern cross-coupling reactions provide a powerful toolkit for this purpose.[3][4]

-

The Methoxymethyl Ether (at the para-position): This group is an acid-labile acetal. It can be cleaved to reveal a highly reactive benzylic intermediate, which is susceptible to a wide array of nucleophilic substitutions.[5][6]

This guide is structured to address these two pathways independently, providing the strategic rationale and step-by-step protocols for each approach.

Logical Workflow for Polymer Functionalization

Caption: Overall strategy for modifying the target polymer.

Pathway 1: Functionalization of the Aryl Chloride Moiety

The chlorine atom attached directly to the aromatic ring is unreactive towards traditional nucleophilic substitution. Its functionalization is best achieved through palladium-catalyzed cross-coupling reactions, which have revolutionized C-C and C-N bond formation.[7][8]

Expertise & Rationale: Why Cross-Coupling?

Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in oxidative addition to a metal center (the first step in most cross-coupling catalytic cycles).[7] To overcome this, modern catalyst systems have been developed that utilize electron-rich, sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands.[9][10] These ligands promote the challenging oxidative addition step and facilitate the subsequent reductive elimination to afford the desired product.

For this application note, we will focus on two of the most robust and versatile cross-coupling methods: the Suzuki-Miyaura Coupling (for C-C bond formation) and the Buchwald-Hartwig Amination (for C-N bond formation).

Protocol: Suzuki-Miyaura Coupling on the Polymer Backbone

This protocol describes the coupling of an arylboronic acid to the polymer's chloro-substituted aromatic ring. This reaction is highly versatile for installing new carbon-based functional groups.[11][12]

Reaction Scheme: Suzuki-Miyaura Coupling

Caption: Palladium-catalyzed Suzuki coupling on the polymer.

Materials:

-

Poly(2-chloro-4-(methoxymethyl)-1-vinylbenzene)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate tribasic (K₃PO₄), finely ground

-

Anhydrous 1,4-dioxane

-

Anhydrous Toluene

-

Methanol (for precipitation)

-

Standard Schlenk line and glassware

Step-by-Step Protocol:

-

Preparation: In a Schlenk flask under an argon atmosphere, dissolve the starting polymer (1.0 eq, based on monomer units) in anhydrous toluene/dioxane (3:1 v/v).

-

Reagent Addition: To the flask, add the arylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), SPhos (0.04 eq), and finally Pd(OAc)₂ (0.02 eq).

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours under argon. The mixture may become viscous.

-

Workup: Cool the reaction to room temperature. Dilute with toluene and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate and precipitate the polymer by adding it dropwise into a large volume of vigorously stirring methanol.

-

Isolation: Collect the functionalized polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Data Summary Table:

| Parameter | Value/Condition | Rationale |

| Catalyst | Pd(OAc)₂ / SPhos | A robust system for coupling unactivated aryl chlorides.[11] |

| Base | K₃PO₄ | Effective base for activating the boronic acid.[13] |

| Solvent | Toluene/Dioxane | Good for dissolving the polymer and reagents; high boiling point. |

| Temperature | 100 °C | Provides sufficient thermal energy to overcome the activation barrier. |

| Stoichiometry | Excess boronic acid | Drives the reaction to a high degree of functionalization. |

Protocol: Buchwald-Hartwig Amination

This protocol allows for the formation of C-N bonds by coupling an amine with the polymer's aryl chloride group.[7]

Materials:

-

Poly(2-chloro-4-(methoxymethyl)-1-vinylbenzene)

-

Amine (e.g., Morpholine, Aniline)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

Step-by-Step Protocol:

-

Preparation: In a glovebox or under argon, charge a Schlenk flask with Pd₂(dba)₃ (0.015 eq), XPhos (0.03 eq), and NaOtBu (2.0 eq).

-

Reagent Addition: Add anhydrous toluene, followed by the starting polymer (1.0 eq) and the desired amine (1.5 eq).

-

Reaction: Seal the flask and heat the mixture to 110 °C for 12-18 hours.

-

Workup & Purification: Follow steps 5-7 from the Suzuki protocol above.

Pathway 2: Activation & Functionalization of the Methoxymethyl Group

This pathway is a powerful, two-step strategy. First, the methoxymethyl (MOM) ether is converted into a highly reactive benzylic chloride. This intermediate is structurally analogous to the well-studied poly(vinylbenzyl chloride), opening up a vast range of subsequent nucleophilic substitution reactions.[2][14][15]

Step A: Conversion of Methoxymethyl to Chloromethyl Group

Expertise & Rationale: The MOM ether is an acetal, which is readily cleaved under acidic conditions.[5][6] In the presence of a Lewis acid and a chloride source, the intermediate carbocation is trapped to form a benzylic chloride. This reaction effectively transforms a stable ether into a potent electrophile.[16][17]

Reaction Scheme: Activation Step

Caption: Lewis acid-mediated conversion to poly(vinylbenzyl chloride) analogue.

Protocol: Chloromethylation

Materials:

-

Poly(2-chloro-4-(methoxymethyl)-1-vinylbenzene)

-

Acetyl chloride

-

Trifluoromethanesulfonic acid (TfOH, catalytic amount)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol:

-

Preparation: Dissolve the starting polymer (1.0 eq) in anhydrous DCM in a round-bottom flask under nitrogen.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-